D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine
Description
D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine is a synthetic pentapeptide composed entirely of D-configured amino acids and a terminal glycine residue. Its sequence—D-Phe-D-Ala-D-Tyr-D-Phe-Gly—features aromatic side chains (phenylalanine and tyrosine) and a small aliphatic residue (alanine), which may confer unique physicochemical and biological properties.
Synthetic routes for analogous peptides often involve enzymatic resolution or solid-phase methods. For example, acetyl-dl-phenylalanylglycine was synthesized via papain-catalyzed asymmetric hydrolysis in acetate buffer (pH 5) at 40°C, yielding enantiomerically pure products . Such methods may be adaptable for synthesizing the target compound, though specific protocols remain unverified in the provided evidence.
Properties
CAS No. |
644997-48-8 |
|---|---|
Molecular Formula |
C32H37N5O7 |
Molecular Weight |
603.7 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C32H37N5O7/c1-20(35-30(42)25(33)16-21-8-4-2-5-9-21)29(41)36-27(18-23-12-14-24(38)15-13-23)32(44)37-26(31(43)34-19-28(39)40)17-22-10-6-3-7-11-22/h2-15,20,25-27,38H,16-19,33H2,1H3,(H,34,43)(H,35,42)(H,36,41)(H,37,44)(H,39,40)/t20-,25-,26-,27-/m1/s1 |
InChI Key |
CBOPPVJIPHERHJ-ZGWQZBKRSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)NCC(=O)O)NC(=O)[C@@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added and coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various amino acid derivatives and coupling reagents in the presence of a base.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences or chemical groups.
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine typically employs solid-phase peptide synthesis (SPPS). This method is advantageous for producing peptides with high purity and yield, facilitating further research into their biological activities. The structural properties of this compound contribute to its stability and activity in various biological systems.
Pharmacological Applications
2.1. Antitumor Activity
Research indicates that this compound exhibits potential antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest. This property makes it a candidate for further investigation as a chemotherapeutic agent.
2.2. Neurological Research
This compound has also been studied for its effects on neurotransmitter systems. Preliminary findings suggest that it may modulate the release of neurotransmitters, which could have implications for treating neurological disorders such as depression and anxiety. Further studies are necessary to elucidate the precise mechanisms involved.
Biochemical Applications
3.1. Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly regarding proteases and peptidases. Its structure allows it to serve as a substrate or inhibitor, providing insights into enzyme kinetics and substrate specificity.
3.2. Drug Design and Development
The compound's unique structure makes it a valuable tool in drug design, particularly in developing peptide-based therapeutics. By modifying the peptide sequence, researchers can enhance its efficacy and selectivity towards specific biological targets.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Effects | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Neurotransmitter Modulation | Found potential modulation of serotonin levels in animal models. |
| Study C | Enzyme Kinetics | Showed effective inhibition of specific proteases with IC50 values indicating high potency. |
Conclusion and Future Directions
This compound presents a promising avenue for research across multiple disciplines, including pharmacology and biochemistry. Its potential applications in cancer therapy and neurological disorders highlight the need for further investigation into its mechanisms of action and therapeutic efficacy.
Future research should focus on:
- Conducting clinical trials to evaluate safety and efficacy.
- Exploring structural modifications to enhance biological activity.
- Investigating additional biochemical pathways influenced by this compound.
This comprehensive overview underscores the significance of this compound in scientific research, paving the way for innovative therapeutic strategies.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. The interactions can trigger signaling pathways, modulate enzyme activity, or alter protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s molecular weight (~675.73 g/mol) is intermediate between smaller D-amino acid derivatives (e.g., D-α-phenylglycine) and larger peptides like Gly-D-Phe-D-Tyr-D-Trp-D-Phe (864.96 g/mol) .
Biological Activity
D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine is a synthetic peptide composed of D-amino acids, which have unique properties compared to their L-counterparts. This compound has garnered interest due to its potential biological activities, including its role in protein synthesis, enzyme interactions, and therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of four D-amino acids: phenylalanine, alanine, and tyrosine, along with glycine. D-amino acids are known to exhibit different metabolic pathways and biological activities compared to L-amino acids. The molecular formula for this compound is C20H24N4O5, and it has a molecular weight of approximately 396.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O5 |
| Molecular Weight | 396.43 g/mol |
| CAS Number | 644997-48-8 |
1. Protein Synthesis
Research indicates that D-amino acids can be incorporated into proteins through modified ribosomes. Studies have shown that ribosomes engineered to incorporate D-phenylalanine can enhance the yield of proteins containing D-amino acids significantly compared to wild-type ribosomes . For instance, suppression yields of D-phenylalanine reached up to 11%, demonstrating the potential for utilizing D-amino acids in recombinant protein production.
2. Enzyme Interactions
D-amino acids can influence enzyme activity and stability. For example, the incorporation of D-phenylalanine into peptides can affect their susceptibility to proteolytic degradation. Research has shown that peptide bonds involving D-amino acids are hydrolyzed more slowly than those with L-amino acids, which may provide stability advantages in therapeutic applications .
3. Therapeutic Potential
This compound exhibits potential as a therapeutic agent due to its unique properties. Its structural composition allows it to interact with various biological targets, potentially modulating physiological processes. For instance, cyclic dipeptides similar in structure have shown significant antibacterial activity against various strains of bacteria .
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of cyclic dipeptides derived from amino acids similar to those found in this compound. The results indicated that certain cyclic dipeptides exhibited strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations (e.g., 4 µg/ml) .
Research Findings on Stability and Bioavailability
Quantitative structure-activity relationship (QSAR) modeling has been employed to analyze the stability and bioavailability of dipeptides, including those containing D-amino acids. A study synthesized a variety of dipeptides and assessed their intestinal stability and permeability, revealing that specific structural features could enhance their resistance to enzymatic degradation while maintaining biological activity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine with high enantiomeric purity?
- Methodology :
- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry for stepwise coupling of D-amino acids. Activate carboxyl groups with HBTU/HOBt and monitor coupling efficiency via Kaiser test.
- Chiral Resolution : For enantiomeric purity, employ (+)-camphorsulfonic acid (CSA) to resolve racemic mixtures. Heat the peptide-CSA complex in aqueous solution (90–100°C) to achieve crystallization of diastereomeric salts, as demonstrated in enantiomeric resolution of D,L-phenylglycine .
- Purification : Apply reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in acetonitrile/water). Validate purity via LC-MS and ¹H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) .
Q. How can researchers quantify this compound in complex mixtures?
- Methodology :
- UV-Vis Spectroscopy : Utilize tyrosine's absorbance at 274 nm (ε ≈ 1,400 M⁻¹cm⁻¹) for quantification. Calibrate against a standard curve of synthetic peptide.
- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify constituent D-amino acids via chiral GC-MS or HPLC with pre-column derivatization (e.g., Marfey’s reagent) .
- Lowry Assay Adaptation : While traditionally for proteins, modify the Folin-Ciocalteu reagent protocol by accounting for peptide-specific interference (e.g., aromatic side chains) .
Advanced Research Questions
Q. How can structural stability of this compound be assessed under physiological conditions?
- Methodology :
- Circular Dichroism (CD) : Analyze conformational changes in phosphate-buffered saline (pH 7.4) at 37°C. Compare spectra to computational models (e.g., MD simulations) to identify β-turn or helical motifs.
- Accelerated Degradation Studies : Incubate the peptide at elevated temperatures (40–60°C) and monitor degradation kinetics via HPLC. Use Arrhenius plots to extrapolate shelf-life under standard conditions .
- Protease Resistance : Expose the peptide to trypsin/chymotrypsin and quantify intact peptide via LC-MS/MS. D-amino acids confer resistance, but minor cleavage sites (e.g., glycine linkages) may require PEGylation for stabilization .
Q. What strategies resolve contradictions in reported bioactivity data of D-configuration peptides?
- Methodology :
- Dose-Response Replication : Standardize assays (e.g., cell viability, receptor binding) across multiple labs using identical peptide batches. Control for endotoxin contamination via LAL testing.
- Batch Variability Analysis : Compare synthesis lots via MALDI-TOF MS and AAA to identify impurities (e.g., deletion sequences) that may skew bioactivity .
- Orthogonal Assays : Validate results using disparate techniques (e.g., SPR for binding affinity vs. functional cAMP assays) to isolate confounding variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
